![molecular formula C15H17N5O3 B2514652 7-(2,5-Dimethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 536999-18-5](/img/structure/B2514652.png)
7-(2,5-Dimethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Comprehensive Analysis of 7-(2,5-Dimethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
The compound 7-(2,5-Dimethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide has been the subject of various synthetic studies and structural analyses. The synthesis of related compounds, such as 7-substituted pyrazolo[1,5-a]pyrimidine-3-carboxamides and 6-functionalized 4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidines, has been explored in different pathways, providing insights into the regioselectivity of N-alkylation and the potential for further functionalization .
Synthesis Analysis
The synthesis of 7-substituted pyrazolo[1,5-a]pyrimidine-3-carboxamides involves multi-step processes, including the preparation of intermediates and subsequent reactions with various reagents to yield the desired derivatives. The regioselectivity of N-alkylation and the tunability of carboxy function have been investigated, providing valuable information on the synthetic routes and regiochemical control .
Molecular Structure Analysis
The molecular and crystal structure of related compounds, such as 5,7-diphenyl-7-methyl-4,7-dihydro-1,2,4-triazolo[1,5-a]pyrimidine, has been studied using X-ray structural methods. The analysis revealed the crystallographic parameters and the conformational characteristics of the dihydropyrimidine ring, shedding light on the structural properties and steric strain within the molecule .
Chemical Reactions Analysis
The compound 7-(2,5-Dimethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide has been involved in various chemical reactions, including formylation and cascade processes, leading to the formation of different derivatives. The reactivity of the compound and its potential for further functionalization have been explored, providing insights into its chemical behavior and reactivity .
Physical and Chemical Properties Analysis
The physical and chemical properties of 7-(2,5-Dimethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide have been characterized with respect to antimicrobial activity. The synthesized compounds have been evaluated for their antimicrobial properties, providing valuable information on their potential biological activities .
Regioselective synthesis of 1- and 4-substituted 7-oxopyrazolo[1,5- a ]pyrimidine-3-carboxamides A synthesis of 6-functionalized 4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidines Synthesis and antimicrobial activity of n,7-diaryl-5-methyl-4,7-dihydrotetrazolo[1,5-a] pyrimidine-6-arboxamides Molecular and crystal structure of 5,7-diphenyl-7-methyl-4,7-dihydro-1,2,4-triazolo[1,5-a]pyrimidine Synthesis and reactions of 3-[3-(dimethylamino)propenoyl]-1,7-diphenyl [1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
Researchers have developed methods for synthesizing a series of compounds related to 7-(2,5-Dimethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide. These compounds have been evaluated for their antimicrobial and antioxidant activities. For instance, Gilava et al. (2020) achieved the synthesis of a related series utilizing the Biginelli protocol, assessing their antimicrobial and antioxidant potentials. This research underscores the compound's relevance in developing therapeutic agents with potential antimicrobial applications (Gilava et al., 2020).
Antimicrobial and Antifungal Activities
The antimicrobial and antifungal activities of derivatives of triazolopyrimidines, including structures akin to the compound , have been extensively explored. Studies demonstrate the synthesis of various derivatives and evaluate their efficacy against bacterial and fungal strains. For example, Chauhan and Ram (2019) detailed the synthesis of N,7-diaryl-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamides, assessing their biological activity and providing insights into their potential use in addressing antimicrobial resistance (Chauhan & Ram, 2019).
Supramolecular Chemistry Applications
The compound's structural features make it suitable for forming hydrogen-bonded supramolecular assemblies, which have implications for developing novel materials and sensors. For instance, Canfora et al. (2010) reported on the crystal structures of related compounds, highlighting their potential in forming diverse supramolecular architectures through hydrogen bonding and π-π stacking interactions. This research indicates the compound's utility beyond biological applications, venturing into materials science (Canfora et al., 2010).
Synthetic Methodologies and Chemical Reactions
The development of synthetic methodologies for triazolopyrimidines has been a key area of research, with studies exploring various reaction conditions and starting materials to optimize the synthesis of such compounds. For example, Gladkov et al. (2018) described a multicomponent reaction leading to a new spiro derivative of dihydro-1,2,3-triazolo[1,5-a]pyrimidine, highlighting the synthetic versatility of triazolopyrimidines and their derivatives (Gladkov et al., 2018).
Eigenschaften
IUPAC Name |
7-(2,5-dimethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O3/c1-8-12(14(16)21)13(20-15(19-8)17-7-18-20)10-6-9(22-2)4-5-11(10)23-3/h4-7,13H,1-3H3,(H2,16,21)(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSPPDCBYVXOHBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC=N2)N1)C3=C(C=CC(=C3)OC)OC)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(2,5-Dimethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

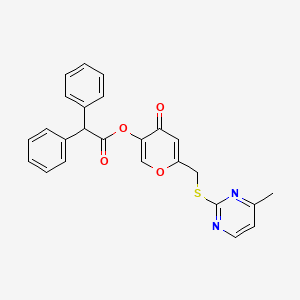
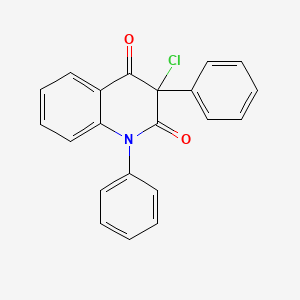
![5-[1-(ethylsulfonyl)piperidin-3-yl]-4-(4-methylbenzyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B2514573.png)
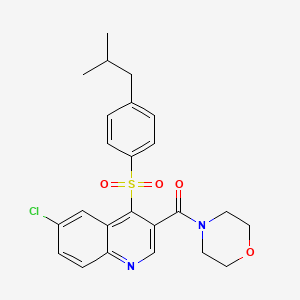
![4-[2-(1,3-Benzodioxol-5-yloxy)propanoyl]-1-(5-fluoropyrimidin-2-yl)piperazin-2-one](/img/structure/B2514577.png)
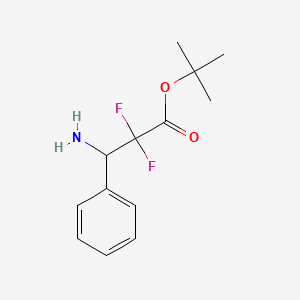
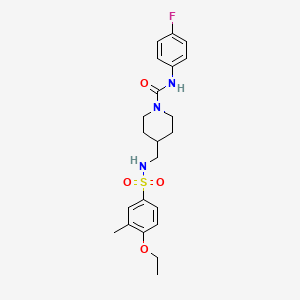
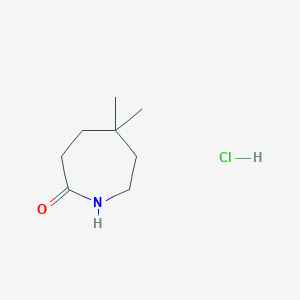
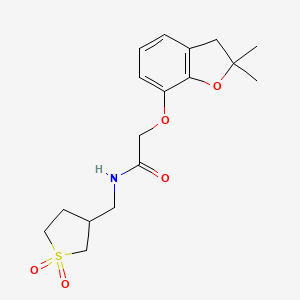
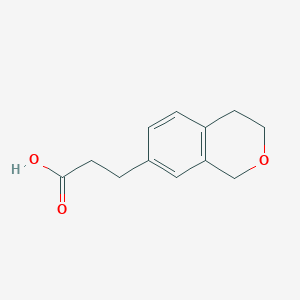
![N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiophene-3-carboxamide](/img/structure/B2514589.png)
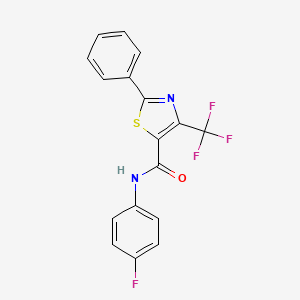
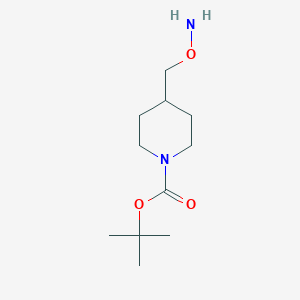
![N-[4-(Aminomethyl)cyclohexyl]-5-chloro-2-propan-2-ylbenzamide;hydrochloride](/img/structure/B2514592.png)